



# **Application Note: Flow Cytometry Analysis of** pSTAT Inhibition by Envudeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

### Introduction

Envudeucitinib (formerly known as ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] The JAK-STAT signaling pathway is a critical cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[4] TYK2 is essential for the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1] [4][5] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] Envudeucitinib's mechanism of action involves binding to the regulatory JH2 domain of TYK2, which distinguishes it from many other JAK inhibitors that target the active JH1 domain.[2][5] This allosteric inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2]

Flow cytometry is a powerful tool for quantifying the phosphorylation status of intracellular proteins like STATs at a single-cell level. This application note provides a protocol for assessing the inhibitory activity of **Envudeucitinib** on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) using flow cytometry.

### **Principle**



This assay measures the ability of **Envudeucitinib** to inhibit the cytokine-induced phosphorylation of specific STAT proteins. PBMCs are pre-incubated with varying concentrations of **Envudeucitinib** before being stimulated with a cytokine known to signal through the TYK2 pathway (e.g., IFN-α to induce pSTAT1). Following stimulation, cells are rapidly fixed to preserve the phosphorylation state of the STAT proteins. The cells are then permeabilized to allow for intracellular staining with fluorochrome-conjugated antibodies specific to the phosphorylated form of the STAT protein of interest. The median fluorescence intensity (MFI) of the pSTAT signal is then quantified by flow cytometry, allowing for the determination of a dose-dependent inhibition curve and the calculation of IC50 values.

### **Data Presentation**

The inhibitory activity of **Envudeucitinib** on the JAK/STAT pathway can be quantified by its half-maximal inhibitory concentration (IC50). Preclinical studies have demonstrated the high selectivity of **Envudeucitinib** for TYK2 over other JAK family members.[1][2]

Table 1: In Vitro Inhibitory Activity of **Envudeucitinib** on Cytokine-Induced STAT Phosphorylation in Human Whole Blood[1]

| Cytokine Stimulus | Associated Kinase | Measured<br>Phospho-STAT | Envudeucitinib<br>IC50 (nM) |
|-------------------|-------------------|--------------------------|-----------------------------|
| IFN-α             | TYK2/JAK1         | pSTAT1                   | 104                         |
| IL-12             | TYK2/JAK2         | pSTAT4                   | 149                         |
| IL-2              | JAK1/JAK3         | pSTAT5                   | >30,000                     |
| ТРО               | JAK2              | pSTAT5                   | >30,000                     |

Table 2: Selectivity of **Envudeucitinib** for TYK2 Over Other JAK Family Kinases[2]



| Kinase Target | Envudeucitinib IC50 (nM) |
|---------------|--------------------------|
| TYK2          | 104 - 149                |
| JAK1          | >30,000                  |
| JAK2          | >30,000                  |
| JAK3          | >30,000                  |

## **Mandatory Visualizations**



# Cell Membrane Cytokine (e.g., IFN-α, IL-12, IL-23) 1. Binding Cytokine Recepto Cytoplasm Envudeucitinib 2. Activation Inhibition (e.g., JAK1, JAK2) 3. Phosphorylation 4. Dimerization pSTAT Dimer 5. Nuclear Translocation and Gene Regulation Nucleus Gene Transcription

#### Envudeucitinib (TYK2 Inhibitor) Signaling Pathway

Click to download full resolution via product page

Caption: **Envudeucitinib** allosterically inhibits TYK2, blocking STAT phosphorylation.





Flow Cytometry Workflow for pSTAT Inhibition

Click to download full resolution via product page

Caption: Workflow for analyzing pSTAT inhibition by **Envudeucitinib** via flow cytometry.



# **Experimental Protocols Reagents and Materials**

- Envudeucitinib (ESK-001)
- Dimethyl sulfoxide (DMSO)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Recombinant Human IFN-α (or other relevant cytokines)
- Fixation Buffer (e.g., BD Cytofix™)
- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated anti-pSTAT1 (pY701) antibody
- Fluorochrome-conjugated cell surface marker antibodies (e.g., CD3, CD4, CD8, CD19)
- Phosphate Buffered Saline (PBS)
- 96-well round-bottom plates
- Flow cytometer

### **Protocol**

- Preparation of **Envudeucitinib** Stock Solution:
  - Prepare a 10 mM stock solution of Envudeucitinib in DMSO.
  - Serially dilute the stock solution in cell culture medium to prepare working concentrations.
    Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Cell Preparation:



- Isolate PBMCs from healthy donor blood using FicoII-Paque density gradient centrifugation.
- Wash the cells with PBS and resuspend in RPMI 1640 with 10% FBS.
- Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >95%.
- Adjust the cell density to 2 x 10<sup>6</sup> cells/mL in culture medium.
- Inhibitor Pre-incubation:
  - Aliquot 100 μL of the cell suspension (2 x 10<sup>5</sup> cells) into each well of a 96-well plate.
  - Add 50 μL of the prepared Envudeucitinib working solutions to the respective wells. For controls, add medium with the same final concentration of DMSO (vehicle control) and medium alone (unstimulated control).
  - Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
- · Cytokine Stimulation:
  - Prepare a working solution of IFN-α at a concentration that induces a submaximal response (e.g., 100 ng/mL, to be optimized).
  - $\circ$  Add 50 µL of the IFN- $\alpha$  working solution to all wells except the unstimulated control.
  - Incubate the plate at 37°C for 15-30 minutes. The optimal stimulation time should be determined empirically.
- Cell Fixation:
  - $\circ$  Immediately after stimulation, add 100  $\mu L$  of pre-warmed Fixation Buffer to each well to stop the reaction.
  - Incubate for 10-15 minutes at 37°C.
- Permeabilization and Staining:



- Wash the cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and discarding the supernatant.
- Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
- Wash the cells twice with PBS containing 2% FBS.
- $\circ$  Resuspend the cells in 100  $\mu$ L of staining buffer (PBS with 2% FBS) containing the antipSTAT1 antibody and any desired surface marker antibodies.
- Incubate in the dark at room temperature for 30-60 minutes.
- Data Acquisition:
  - Wash the cells once with staining buffer.
  - Resuspend the cells in 200-300 μL of PBS for flow cytometry analysis.
  - Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for the populations of interest.
- Data Analysis:
  - Gate on the cell population of interest (e.g., lymphocytes, or specific T cell subsets if surface markers were used).
  - Determine the Median Fluorescence Intensity (MFI) for the pSTAT1 signal in each sample.
  - Calculate the percent inhibition of STAT phosphorylation for each concentration of
     Envudeucitinib using the following formula: % Inhibition = [1 (MFI treated MFI
     unstimulated) / (MFI vehicle MFI unstimulated)] x 100
  - Plot the percent inhibition against the log of the Envudeucitinib concentration to generate a dose-response curve and determine the IC50 value.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alumis.com [alumis.com]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alumis.com [alumis.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective TYK2 inhibitor effective in moderate-to-severe plaque psoriasis Medical Conferences [conferences.medicom-publishers.com]
- 6. Alumis Inc. Reports Positive 52-Week Data for ESK-001, a Next-Generation TYK2 Inhibitor for Moderate-to-Severe Plaque Psoriasis | Nasdaq [nasdaq.com]
- 7. Safety and efficacy of envudeucitinib, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of pSTAT Inhibition by Envudeucitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#flow-cytometry-analysis-of-pstat-inhibition-by-envudeucitinib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com